![molecular formula C6H8N2 B1289461 2-Cyclopropyl-1H-imidazole CAS No. 89532-38-7](/img/structure/B1289461.png)
2-Cyclopropyl-1H-imidazole
Overview
Description
2-Cyclopropyl-1H-imidazole is a heterocyclic organic compound with the chemical formula C₅H₆N₂. It belongs to the imidazole family and contains a five-membered ring with two nitrogen atoms. Imidazoles are widely studied due to their diverse biological activities and applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 2-Cyclopropyl-1H-imidazole consists of a five-membered ring containing two nitrogen atoms. The cyclopropyl group is attached to one of the carbon atoms in the ring. The resonance hybridization of imidazole contributes to its unique chemical properties .
Chemical Reactions Analysis
Imidazoles participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and ring-opening reactions. Functionalization at different positions of the imidazole ring can lead to diverse derivatives with distinct properties. Researchers have explored these reactions to create novel imidazole-based compounds for various applications .
Physical And Chemical Properties Analysis
Scientific Research Applications
Medicine
Imidazole derivatives are used in the synthesis of biologically active molecules . They have a wide range of pharmacological activities, including anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
Synthetic Chemistry
Imidazole and its derivatives play a pivotal role in synthetic chemistry . They are used in diverse multicomponent reactions conducted under different conditions .
Agriculture
Imidazole derivatives act as selective plant growth regulators, fungicides, and herbicides . They are used to control the growth of plants and to protect them from pests and diseases .
Green Chemistry
Imidazole derivatives are used in green chemistry and organometallic catalysis . They are used as ionic liquids and N-heterocyclic carbenes (NHCs) .
Industrial Applications
Imidazole and its derivatives find applications in industry . They are used in the synthesis of various materials and chemicals .
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that imidazole derivatives interact with a variety of molecular targets.
Mode of Action
For instance, some imidazole derivatives can inhibit the growth of bacteria, while others can suppress inflammatory responses or block the proliferation of tumor cells .
Biochemical Pathways
Imidazole is a key component of several important biological molecules, such as histidine and purines . This suggests that imidazole derivatives could potentially affect a variety of biochemical pathways.
Pharmacokinetics
Imidazole is known to be a highly soluble compound, which suggests that it could have good bioavailability .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that the effects of 2-cyclopropyl-1h-imidazole would depend on the specific target and biological context .
properties
IUPAC Name |
2-cyclopropyl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-5(1)6-7-3-4-8-6/h3-5H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQKTXUCJWIHQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591681 | |
Record name | 2-Cyclopropyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1H-imidazole | |
CAS RN |
89532-38-7 | |
Record name | 2-Cyclopropyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclopropyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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